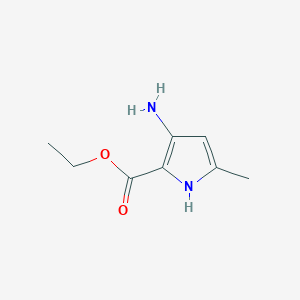

ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound designation indicates a pyrrole core structure with specific substitution patterns that define its chemical identity and properties. The molecule features a five-membered aromatic heterocycle containing one nitrogen atom, with three distinct substituents positioned at specific ring positions.

The molecular formula C8H12N2O2 reveals the elemental composition, indicating the presence of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 168.19 grams per mole, which has been consistently reported across multiple chemical databases and supplier specifications. The molecular weight determination provides essential information for analytical chemistry applications and synthetic planning.

The Chemical Abstracts Service registry number 1005326-26-0 serves as the unique identifier for this compound in chemical literature and databases. This registration number ensures unambiguous identification across various chemical information systems and facilitates accurate literature searches and regulatory compliance. The compound also bears the MDL number MFCD11878015, which provides an additional standardized identifier within the Molecular Design Limited database system.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C8H12N2O2 | |

| Molecular Weight | 168.19 g/mol | |

| CAS Number | 1005326-26-0 | |

| MDL Number | MFCD11878015 |

The structural formula analysis reveals the spatial arrangement of functional groups within the molecule. The pyrrole ring serves as the central scaffold, with the amino group occupying position 3, the methyl group at position 5, and the ethyl carboxylate functionality at position 2. This substitution pattern creates a unique electronic environment that influences the compound's chemical reactivity and physical properties.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations of related amino-substituted pyrrole compounds have provided valuable insights into the solid-state structures and conformational preferences of this class of molecules. Research conducted on structurally similar compounds, particularly those containing amino and ester functionalities on pyrrole rings, has demonstrated the importance of crystallographic analysis in understanding molecular geometry and intermolecular interactions.

The crystallographic study of ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate revealed critical structural features that are relevant to understanding the conformational behavior of amino-substituted pyrrole esters. Single crystal X-ray analysis confirmed the molecular structure and provided precise bond lengths, bond angles, and torsion angles that define the three-dimensional architecture of the molecule. These crystallographic parameters serve as benchmark values for computational studies and structure-activity relationship investigations.

Conformational analysis through crystallographic methods has revealed that amino-substituted pyrrole compounds exhibit specific geometric preferences in the solid state. The amino group typically adopts a planar configuration with respect to the pyrrole ring, facilitating conjugation between the nitrogen lone pair and the aromatic pi-system. This planarity contributes to the overall stability of the molecular structure and influences the electronic properties of the compound.

The carboxylate ester functionality shows characteristic conformational behavior in crystalline environments. The carbonyl group maintains coplanarity with the pyrrole ring system, optimizing orbital overlap and conjugation effects. The ethyl ester portion can adopt various rotational conformations, with the most stable arrangements typically minimizing steric interactions while maximizing favorable intermolecular contacts in the crystal lattice.

Intermolecular interactions play a crucial role in determining crystal packing arrangements and solid-state stability. Amino-substituted pyrrole compounds frequently engage in hydrogen bonding networks through their amino groups and nitrogen heterocycles. These interactions contribute to crystal stability and can influence physical properties such as melting point, solubility, and thermal stability.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The pyrrole ring protons exhibit characteristic chemical shifts that reflect the electronic environment created by the amino and ester substituents. The single proton at position 4 of the pyrrole ring appears as a distinctive signal, whose chemical shift and coupling pattern provide information about the substituent effects and ring aromaticity.

The amino group protons typically appear as a broad signal in proton nuclear magnetic resonance spectra, with chemical shifts that are sensitive to solvent effects and intermolecular hydrogen bonding. The broadening of amino proton signals results from rapid exchange processes and quadrupolar relaxation effects. Temperature-dependent nuclear magnetic resonance studies can provide additional information about the dynamics of amino group rotation and hydrogen bonding interactions.

The ethyl ester functionality produces characteristic spectroscopic signatures in both proton and carbon-13 nuclear magnetic resonance spectra. The ethyl group appears as a triplet-quartet pattern in proton spectra, with integration ratios of 3:2 for the methyl and methylene protons, respectively. The carbonyl carbon typically resonates in the downfield region of carbon-13 spectra, with chemical shifts around 160-170 parts per million, reflecting the ester functionality and its conjugation with the pyrrole ring system.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The amino group produces characteristic stretching vibrations in the 3300-3500 wavenumber region, typically appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbonyl stretch of the ester functionality appears around 1650-1700 wavenumbers, with the exact frequency depending on the degree of conjugation with the pyrrole ring system.

The pyrrole ring system exhibits specific infrared absorption patterns that are characteristic of five-membered aromatic heterocycles. Carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region, providing structural confirmation and information about ring substitution patterns. The methyl group attached to the pyrrole ring produces characteristic bending and stretching vibrations that contribute to the overall spectroscopic signature.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of the compound. The pyrrole ring system, particularly when substituted with electron-donating amino groups and electron-withdrawing ester functionalities, exhibits characteristic absorption bands in the ultraviolet region. These transitions correspond to pi-to-pi-star and n-to-pi-star electronic excitations that are sensitive to the substitution pattern and molecular conformation.

Tautomeric Behavior and Ring Substituent Effects

The tautomeric behavior of this compound is influenced by the electronic effects of the amino and ester substituents, as well as environmental factors such as solvent polarity and pH. Research on related pyrrole compounds has demonstrated that annular tautomerism can occur in substituted pyrrole systems, particularly when electron-withdrawing groups such as ester functionalities are present.

Studies on analogous pyrazole compounds with ester substituents have revealed that the tendency to adopt specific tautomeric forms depends on the electronic nature of ring substituents. When electron-withdrawing groups such as ester functionalities are present, the nitrogen lone pair preferentially localizes away from these groups to minimize electronic repulsion. In the case of this compound, the ester group at position 2 influences the electron density distribution within the ring system.

The amino group at position 3 acts as an electron-donating substituent, creating a push-pull electronic system when combined with the electron-withdrawing ester functionality. This electronic arrangement can stabilize certain tautomeric forms through resonance effects and intramolecular charge transfer. The methyl group at position 5 provides additional electronic and steric effects that contribute to the overall tautomeric equilibrium.

Theoretical calculations and experimental studies on related amino-substituted pyrrole compounds have shown that environmental factors significantly influence tautomeric preferences. Solvent polarity affects the relative stability of different tautomeric forms through differential solvation effects. Polar solvents tend to stabilize tautomers with greater charge separation, while nonpolar solvents favor more neutral forms.

Protonation studies of 3-aminopyrrole derivatives have revealed complex tautomeric behavior involving both ring nitrogen and exocyclic amino nitrogen atoms. The protonation can occur at different sites, leading to the formation of aminium and iminium cations with distinct structural and spectroscopic properties. These findings provide insights into the potential acid-base behavior of this compound under various pH conditions.

The stability of different tautomeric forms is also influenced by intramolecular hydrogen bonding interactions between the amino group and other heteroatoms within the molecule. Computational studies have suggested that such interactions can significantly affect the relative energies of tautomeric species and their interconversion barriers. Temperature-dependent spectroscopic studies can provide experimental evidence for tautomeric equilibria and their thermodynamic parameters.

属性

IUPAC Name |

ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSMAEUAYYOGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647194 | |

| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005326-26-0 | |

| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with ethyl acetoacetate and methylamine.

Cyclization: The reaction between ethyl acetoacetate and methylamine leads to the formation of a pyrrole ring through a cyclization process.

Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.

Condensation: Aldehydes and ketones are used in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, substituted pyrroles, and Schiff bases.

科学研究应用

Medicinal Chemistry

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is explored for its pharmacological properties :

- Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit antimicrobial properties against various pathogens. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, potentially leading to effective treatments for infections.

- Anticancer Potential : Preliminary research shows that this compound can inhibit the growth of tumor cells in vitro, suggesting its potential as a chemotherapeutic agent. It has been noted for selectivity towards cancer cells, which is crucial for minimizing side effects associated with traditional chemotherapy .

Organic Synthesis

The compound serves as a building block in the synthesis of more complex heterocyclic compounds:

- Synthesis of Derivatives : this compound can be utilized to create various derivatives through electrophilic substitution reactions on the pyrrole ring or the phenyl ring. This versatility is valuable in developing novel pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is investigated for its role in developing new materials:

- Polymer Development : The compound's unique chemical properties allow it to be incorporated into polymers, enhancing their mechanical and thermal properties. Its reactivity can also lead to the formation of novel polymeric materials with specific functionalities .

Case Studies

作用机制

The mechanism of action of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

相似化合物的比较

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type and position, influencing physicochemical properties and reactivity. Below is a comparative overview:

Key Observations :

- Polarity: The amino group (NH₂) in the target compound enhances hydrogen-bonding capacity compared to non-polar substituents like benzyl or bromo groups .

- Steric Effects : Bulkier substituents (e.g., benzyl in ) reduce solubility in polar solvents but improve lipophilicity, favoring membrane permeability in drug design.

- Electronic Effects : Electron-withdrawing groups (e.g., Br in ) increase electrophilicity at the pyrrole ring, facilitating nucleophilic substitutions.

Analog-Specific Routes :

Physicochemical Properties

- Solubility: The target compound exhibits moderate solubility in ethanol and DMSO due to its amino and ester groups. In contrast, the benzyl-substituted analog () is more soluble in non-polar solvents like chloroform.

- Melting Points :

生物活性

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, characterized by a five-membered heterocyclic structure. Its unique molecular configuration, incorporating an ethyl ester, an amino group, and a methyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is . The structural features are crucial for its biological interactions:

- Amino Group : Facilitates hydrogen bonding with biological macromolecules.

- Pyrrole Ring : Engages in π-π stacking interactions, influencing enzyme and receptor activities.

- Ethyl Ester : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 12 µM |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways related to cell growth and differentiation.

- Complex Formation : this compound can form complexes with proteins, potentially altering their functional states .

Study on Antimicrobial Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of this compound against resistant bacterial strains. The study found that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Effects

Another study focused on the anticancer properties of this compound in human cancer cell lines. The results indicated that treatment with this compound led to significant decreases in cell viability and induced apoptosis through caspase activation pathways .

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ ~4.3 ppm, J = 7.2 Hz) and pyrrole NH/amino protons (δ ~9–13 ppm). Methyl groups appear as singlets (δ ~2.2–2.4 ppm), while aromatic protons show splitting patterns dependent on substitution .

- HRMS : Accurate mass measurements (e.g., [M+H]⁺) confirm molecular formulas. For example, a deviation of ≤0.5 ppm between calculated and observed values ensures structural fidelity .

- Cross-validation : Discrepancies between predicted and observed spectra may indicate tautomerism or impurities, necessitating recrystallization or alternative solvents (e.g., DMSO-d₆ for NH proton observation) .

What factors contribute to yield variations in pyrrole carboxylate synthesis, and how can they be mitigated?

Advanced Research Focus

Yield disparities (e.g., 23–48% in similar compounds ) arise from:

- Steric hindrance : Bulky substituents (e.g., isoquinoline groups) reduce reaction efficiency. Using microwave-assisted synthesis or high-pressure conditions can improve kinetics .

- Side reactions : Amino group oxidation or ester hydrolysis may occur. Inert atmospheres (N₂/Ar) and anhydrous solvents mitigate degradation .

- Workup losses : Liquid-liquid extraction with dichloromethane/water improves recovery, while low-temperature crystallization enhances purity .

How do computational methods (DFT, X-ray crystallography) complement experimental data in structural elucidation?

Q. Advanced Research Focus

- X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrrole ring and substituent orientation. For example, dihedral angles <5° indicate minimal steric strain in related compounds .

- DFT calculations : Predict NMR chemical shifts and vibrational frequencies. Discrepancies >0.3 ppm in ¹H NMR may suggest conformational flexibility or hydrogen bonding not modeled computationally .

- Synergy : Combining experimental (X-ray) and computational data validates tautomeric forms and reactive sites for further functionalization .

What strategies ensure stability and handling safety during experiments with amino-pyrrole carboxylates?

Q. Applied Research Focus

- Storage : Anhydrous conditions (desiccators, molecular sieves) prevent hydrolysis. Stable at −20°C for >6 months .

- Decomposition risks : Thermal degradation above 150°C releases CO₂ and NH₃. Use fume hoods and monitor DSC/TGA profiles .

- Spill management : Absorb with inert materials (silica gel) and dispose via licensed hazardous waste services. Avoid aqueous rinses to prevent environmental contamination .

How can this compound serve as a precursor in medicinal chemistry or materials science?

Q. Advanced Application Focus

- Pharmaceutical intermediates : The amino and ester groups enable coupling with heterocycles (e.g., pyrazoles, pyridines) to generate kinase inhibitors or antimicrobial agents .

- Coordination chemistry : The pyrrole nitrogen and amino group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic or photoluminescent materials .

- Scale-up challenges : Microreactors or flow chemistry improve reproducibility for multi-gram syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。